
2-Phenylacetamide
Overview
Description
2-Phenylacetamide, also known as benzeneacetamide, is an organic compound with the chemical formula C8H9NO. It is characterized by a phenyl group attached to an acetamide functional group. This compound appears as a white crystalline solid and is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylacetamide can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with hydrochloric acid. The procedure includes dissolving benzyl cyanide in hydrochloric acid, followed by the addition of water to precipitate the product. The crude product is then purified by washing with sodium carbonate solution .
Industrial Production Methods: In industrial settings, this compound is produced by adding concentrated hydrochloric acid to phenylacetonitrile, stirring to dissolve, and reacting at 50°C for half an hour. The mixture is then cooled, and water is added to precipitate the crystals, which are filtered and washed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylacetamide undergoes various chemical reactions, including:
Hydrolysis: When treated with strong acids or bases, this compound can hydrolyze to form phenylacetic acid and ammonia.
Oxidation: It can be oxidized to form phenylacetic acid using oxidizing agents like potassium permanganate.
Substitution: The amide group can undergo substitution reactions with reagents like acetic anhydride to form N-acetyl derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Acetic anhydride and other acylating agents.
Major Products Formed:
Hydrolysis: Phenylacetic acid and ammonia.
Oxidation: Phenylacetic acid.
Substitution: N-acetyl derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Phenylacetamide serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valued for its role in producing pharmaceuticals and agrochemicals. Its structural properties facilitate various chemical reactions, making it an essential building block in synthetic organic chemistry.
Antioxidant and Antimicrobial Properties
Research indicates that this compound exhibits potential antioxidant and antimicrobial activities. Studies have demonstrated its ability to scavenge free radicals and inhibit the growth of certain bacterial strains, highlighting its relevance in developing new antimicrobial agents .
Hormonal Activity
Recent investigations into the estrogen-like effects of this compound suggest that it may have therapeutic applications in hormone replacement therapies. Studies show that it promotes the proliferation of MCF-7 breast cancer cells, indicating potential use in treating perimenopausal symptoms .
Renal Protection
A significant body of research has focused on the renal protective effects of this compound. In studies involving spontaneously hypertensive rats, the compound demonstrated a reduction in blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key findings include:
- Reduction in Blood Pressure: Notable decreases in systolic blood pressure were observed.
- Histopathological Improvements: Histological analyses indicated reduced collagen deposition and improved renal architecture post-treatment .
Antifungal Properties
Emerging Antifungal Agent
Derivatives of this compound have shown promising antifungal activity against drug-resistant strains of Candida albicans and Candida parapsilosis. A study highlighted:
- Minimum Inhibitory Concentration (MIC): Ranged from 128 to 256 µg/mL.
- Biofilm Inhibition: Up to 92% inhibition of biofilm formation was recorded, which is critical for combating fungal infections .
Case Study 1: Renal Fibrosis
In a controlled study involving spontaneously hypertensive rats, administration of this compound over four weeks resulted in significant improvements in renal function markers and histopathological outcomes. The study concluded that the compound exerts protective effects against renal injury through modulation of the MAPK signaling pathway .
Case Study 2: Antifungal Resistance
A clinical evaluation of derivatives such as 2-chloro-N-phenylacetamide demonstrated efficacy against fluconazole-resistant Candida strains. The study underscored the urgent need for new antifungal agents amidst rising resistance rates .
Data Summary
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antihypertensive | MAPK pathway modulation | Reduced blood pressure; improved renal function |
Antifungal | Biofilm disruption | MIC: 128-256 µg/mL; inhibited biofilm formation |
Anti-inflammatory | Cytokine inhibition | Reduced IL-1 beta and TNF-alpha levels |
Mechanism of Action
The pharmacological activities of 2-Phenylacetamide are primarily mediated through its interaction with estrogen receptors and modulation of the MAPK signaling pathway. It selectively modulates estrogen receptors ERα, ERβ, and GPR30, enhancing their expression in reproductive tissues and breast cancer cells. This dual mechanism of action underscores its potential in managing hormone-related disorders and hypertensive nephropathy .
Comparison with Similar Compounds
2-Phenylacetamide belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids. Similar compounds include:
Acetanilide: Known for its analgesic and antipyretic properties but often causes methemoglobinemia.
Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis.
Benzamide: Utilized in the production of dyes, pesticides, and pharmaceuticals.
Uniqueness: this compound is unique due to its dual mechanism of action involving estrogen receptor modulation and MAPK pathway inhibition, making it a promising candidate for therapeutic development .
Biological Activity
2-Phenylacetamide (PA) is an organic compound with a wide range of biological activities, making it a subject of significant research interest. This article delves into its pharmacological effects, mechanisms of action, and therapeutic potentials, supported by various studies and case analyses.
This compound is characterized by its molecular formula . It features an amide functional group attached to a phenyl and an acetamide moiety, which contributes to its diverse biological activities. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.
1. Antihypertensive and Renal Protective Effects
A recent study investigated the effects of PA on renal fibrosis in spontaneously hypertensive rats (SHR). The findings indicated that PA significantly reduced blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key results included:
- Reduction in Blood Pressure : PA treatment led to a notable decrease in systolic blood pressure.
- Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines were significantly reduced post-treatment.
- Renal Histopathology : Histological analyses revealed decreased collagen deposition and improved renal architecture after PA administration.
The study concluded that PA exerts protective effects against renal injury through the MAPK signaling pathway, highlighting its potential as a therapeutic agent for hypertension-related renal complications .
2. Antifungal Activity
Research has also explored the antifungal properties of derivatives related to this compound. For instance, 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
- Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed.
These findings suggest that derivatives of PA may serve as potential antifungal agents, especially in cases of drug-resistant infections .
3. Anti-inflammatory Properties
Another study focused on N-(2-hydroxy phenyl) acetamide, a derivative of PA, which exhibited notable anti-inflammatory effects in an adjuvant-induced arthritis model. Key observations included:
- Reduction in Paw Edema : Significant decrease in swelling compared to control groups.
- Lowered Cytokine Levels : Serum levels of IL-1 beta and TNF-alpha were markedly reduced.
This indicates that PA derivatives may offer therapeutic benefits in inflammatory conditions .
The biological activities of this compound are mediated through several mechanisms:
- MAPK Pathway Modulation : As demonstrated in renal studies, PA influences the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation.
- Biofilm Disruption : The antifungal properties are partly attributed to the ability to disrupt biofilm formation, which is critical for fungal survival and resistance.
- Cytokine Inhibition : The reduction in pro-inflammatory cytokines suggests that PA can modulate immune responses effectively.
Case Study 1: Renal Fibrosis
In a controlled study involving SHR rats, PA was administered over four weeks. Results showed significant improvement in renal function markers and histopathological outcomes, confirming its role as a protective agent against renal fibrosis .
Case Study 2: Antifungal Resistance
A clinical evaluation of 2-chloro-N-phenylacetamide highlighted its efficacy against resistant Candida strains. The study emphasized the need for new antifungal agents due to rising resistance rates .
Data Summary
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antihypertensive | MAPK pathway modulation | Reduced BP, improved renal function |
Antifungal | Biofilm disruption | MIC: 128-256 µg/mL; inhibited biofilm formation |
Anti-inflammatory | Cytokine inhibition | Reduced IL-1 beta and TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the essential physicochemical properties of 2-Phenylacetamide that researchers must consider during experimental design?
- Methodological Answer: Key properties include:
- Melting Point : 156°C (critical for assessing thermal stability during synthesis) .
- Density : 1.1 g/cm³ (impacts solvent selection for crystallization) .
- Solubility : Soluble in methanol (guides solvent systems for reactions or assays) .
- Molecular Weight : 135.17 g/mol (required for molarity calculations) .
These parameters should be verified using differential scanning calorimetry (DSC) for melting points and HPLC for purity validation .
Q. What standardized protocols are recommended for synthesizing this compound to ensure reproducibility?
- Methodological Answer:
- Step 1 : Follow literature protocols for phenylacetic acid amidation, using ammonium hydroxide or urea as reagents .
- Step 2 : Include detailed reaction conditions (e.g., temperature: 80–100°C, pH control) and stoichiometric ratios in the experimental section .
- Step 3 : Characterize the product via H NMR (e.g., δ 7.15–7.32 ppm for aromatic protons) and IR spectroscopy (e.g., 1650 cm for amide C=O stretch) .
- Note : For reproducibility, document batch-specific variations (e.g., solvent grades, catalyst sources) in supplementary materials .
Q. How should researchers characterize the purity and structural identity of newly synthesized this compound?
- Methodological Answer:
- Purity : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) and UV detection at 254 nm .
- Structural Confirmation :
- H NMR: Validate aromatic (6H) and amide NH (1H) proton signals .
- IR Spectroscopy: Confirm amide bonds (N–H stretch: ~3300 cm; C=O: ~1650 cm) .
- Quantitative Analysis : Report melting point ranges (±2°C) and compare to literature values (156°C) to detect impurities .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound be systematically addressed?
- Methodological Answer:
- Hypothesis Testing : Compare studies under controlled variables (e.g., concentration ranges: 10–100 µM; cell lines: HEK293 vs. HepG2) .
- Mechanistic Studies : Use knockout models (e.g., peroxiredoxin-6-deficient cells) to isolate its role in antioxidant activity .
- Data Reconciliation : Cross-reference metabolic conversion claims (e.g., paracetamol derivation) with LC-MS traces of in vitro assays .
Q. What methodological considerations are critical when optimizing reaction conditions for this compound derivatives?
- Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) for derivatives like 2-chloro-N-(4-methylphenyl)-2-phenylacetamide .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates via column chromatography .
- Safety : Implement glove-box protocols for handling toxic intermediates (e.g., chloroacetyl chloride) .
Q. What computational approaches are validated for predicting the metabolic pathways of this compound?
- Methodological Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450-mediated oxidation .
- Docking Studies : Model interactions with peroxiredoxin-6 (PDB ID: 1PRX) to predict antioxidant mechanisms .
- Validation : Cross-check predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Properties
IUPAC Name |
2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDFXRDZJMBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059282 | |
Record name | Benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | alpha-Phenylacetamide | |
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Vapor Pressure |
0.000344 [mmHg] | |
Record name | alpha-Phenylacetamide | |
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CAS No. |
103-81-1 | |
Record name | Benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-81-1 | |
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Record name | alpha-Phenylacetamide | |
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Record name | 2-PHENYLACETAMIDE | |
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Record name | Benzeneacetamide | |
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Record name | 2-phenylacetamide | |
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Record name | BENZENEACETAMIDE | |
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Record name | 2-Phenylacetamide | |
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URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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